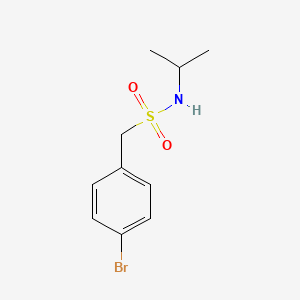

1-(4-Bromophenyl)-N-isopropylmethanesulfonamide

Descripción

Propiedades

IUPAC Name |

1-(4-bromophenyl)-N-propan-2-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-8(2)12-15(13,14)7-9-3-5-10(11)6-4-9/h3-6,8,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQSXKRPUKAPNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589921 | |

| Record name | 1-(4-Bromophenyl)-N-(propan-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950227-44-8 | |

| Record name | 1-(4-Bromophenyl)-N-(propan-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Bromophenyl)-N-isopropylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction Reactions: The bromophenyl group can be reduced to form phenyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.

Oxidation Reactions: Products include sulfonic acids and sulfonates.

Reduction Reactions: Products include phenyl derivatives and dehalogenated compounds.

Aplicaciones Científicas De Investigación

1-(4-Bromophenyl)-N-isopropylmethanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 1-(4-Bromophenyl)-N-(propan-2-yl)methanesulfonamide

- CAS Number : 950227-44-8

- Molecular Formula: C₁₀H₁₄BrNO₂S

- Molecular Weight : 292.19 g/mol

- Structure : Features a bromophenyl group attached to a methanesulfonamide backbone, with an isopropyl substituent on the sulfonamide nitrogen (Figure 1) .

Production and Applications :

Manufactured by Ality Chemical (China) since 2007, this compound is classified as a pharmaceutical intermediate and fine chemical. It is produced in metric-ton quantities (5–18,000 MT/year) under GMP standards, with primary applications in industrial and scientific research .

Safety Profile: Classified under UN GHS Revision 8, it is advised for industrial/research use only. No specific toxicity or ecotoxicity data are publicly available, but standard precautions for sulfonamide derivatives (e.g., respiratory protection, skin/eye contact avoidance) are recommended .

Comparison with Structural Analogues

The compound belongs to a family of N-substituted methanesulfonamide derivatives with a brominated aromatic ring. Key analogues include:

Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent on Sulfonamide N |

|---|---|---|---|---|

| 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide | 950227-44-8 | C₁₀H₁₄BrNO₂S | 292.19 | Isopropyl (-CH(CH₃)₂) |

| 1-(4-Bromophenyl)-N-ethylmethanesulfonamide | 223555-84-8 | C₉H₁₂BrNO₂S | 278.17 | Ethyl (-CH₂CH₃) |

| 1-(4-Bromophenyl)-N-cyclopentylmethanesulfonamide | 950256-12-9 | C₁₂H₁₆BrNO₂S | 318.23 | Cyclopentyl (-C₅H₉) |

| 1-(4-Bromophenyl)-N-methylmethanesulfonamide | 172517-39-4 | C₈H₁₀BrNO₂S | 264.14 | Methyl (-CH₃) |

| 1-(4-Bromophenyl)-N-propylmethanesulfonamide | 223555-85-9 | C₁₀H₁₄BrNO₂S | 292.19 | Propyl (-CH₂CH₂CH₃) |

Key Observations :

- Molecular Weight : Increases with bulkier substituents (e.g., cyclopentyl vs. methyl).

- Steric Effects : Isopropyl and cyclopentyl groups introduce steric hindrance, which may influence reactivity or binding in biological systems .

Actividad Biológica

1-(4-Bromophenyl)-N-isopropylmethanesulfonamide (CAS No. 950227-44-8) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bromophenyl group and an isopropylmethanesulfonamide moiety, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Bromophenyl group : Enhances hydrophobicity and potential interactions with biological targets.

- Isopropylmethanesulfonamide moiety : Provides a sulfonamide functional group that can participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key aspects of its mechanism include:

- Enzyme Inhibition : The sulfonamide group can mimic the structure of substrate molecules, allowing it to inhibit enzyme activity by binding to the active site.

- Receptor Modulation : The bromophenyl group may engage in π-π stacking interactions with aromatic residues in proteins, influencing receptor conformation and function.

- Hydrogen Bonding : The sulfonamide moiety can form hydrogen bonds with amino acid side chains, enhancing binding affinity to target proteins.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise, particularly in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells.

- Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromobenzenesulfonamide | Lacks isopropyl group | Moderate antibacterial activity |

| N-Isopropylbenzenesulfonamide | Lacks bromine atom | Reduced reactivity |

| 4-Bromophenylmethanesulfonamide | Lacks isopropyl group | Similar enzyme inhibition potential |

Case Studies and Research Findings

Several studies have investigated the biological effects and potential applications of this compound:

- Anticancer Studies : In vitro studies demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability in breast cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation.

- Enzyme Inhibition Assays : Enzyme assays indicated that the compound effectively inhibited carbonic anhydrase activity, suggesting its potential as a therapeutic agent in conditions where modulation of this enzyme is beneficial.

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines, indicating anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.